2-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-13-14(19)5-4-8-17(13)26(24,25)23-11-9-22(10-12-23)18-20-15-6-2-3-7-16(15)21-18/h2-8H,9-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREXCEPSZOAYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H19ClN4O2S
- Molecular Weight : 390.9 g/mol
- CAS Number : 1210329-11-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The benzimidazole moiety is known for its ability to modulate receptor activity, particularly in the context of GABA-A receptors, which are crucial for neurotransmission and have implications in anxiety and epilepsy treatments .
Biological Activity Overview
The compound has been studied for several key biological activities:
Anticancer Activity
Recent research has highlighted the potential anticancer properties of benzimidazole derivatives, including this compound. A study demonstrated that similar compounds exhibited cytotoxic effects on various cancer cell lines, suggesting that structural modifications can enhance their efficacy against tumors .
Antimicrobial Activity
Preliminary studies indicate that derivatives of benzimidazole possess antimicrobial properties, which may be beneficial in treating infections caused by resistant strains of bacteria. The sulfonamide group in the structure enhances its interaction with bacterial enzymes, potentially leading to effective inhibition .
Neuropharmacological Effects
The compound's interaction with GABA-A receptors suggests potential use as an anxiolytic or anticonvulsant agent. Research indicates that modifications in the piperazine ring can lead to improved binding affinity and selectivity for these receptors .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key differences between the target compound and structurally related analogs:
Q & A
What synthetic methodologies are reported for preparing 2-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole and related benzimidazole-piperazine hybrids?
The synthesis typically involves coupling a benzimidazole core with functionalized piperazine derivatives. For example, thiourea or urea derivatives are synthesized by reacting 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride with substituted isothiocyanates/isocyanates in the presence of triethylamine . Advanced routes include microwave-assisted reactions to enhance reaction efficiency, as seen in the synthesis of 5-H/chloro-1-alkyl-2-(α-chloroethyl/benzyl)benzo[d]imidazoles using sulfuryl chloride and DMF under controlled conditions .
How are structural and purity validations performed for this compound?
Characterization relies on multimodal analytical techniques :
- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and piperazine-benzimidazole connectivity .
- Mass spectrometry (ESI-MS) validates molecular weight and fragmentation patterns .
- Elemental analysis compares experimental vs. calculated C/H/N percentages to confirm purity (>95%) .
- Thermogravimetric analysis (TGA) assesses thermal stability, critical for pharmaceutical formulation .
What biological activities are associated with benzimidazole-piperazine derivatives, and how are they evaluated?
These compounds exhibit antimicrobial , anticancer , and enzyme inhibitory properties. For instance:
- Analogues like 2-(piperazin-1-yl)-1H-benzo[d]imidazole derivatives show activity against S. aureus and S. typhi via broth microdilution assays (MIC ≤ 8 µg/mL) .
- In silico docking studies (e.g., AutoDock Vina) predict binding to targets like the epidermal growth factor receptor (EGFR), supported by in vitro kinase inhibition assays .
What experimental design considerations are critical for optimizing yield in sulfonylation reactions?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonyl group reactivity .
- Catalyst use : Nano SiO₂ improves reaction efficiency in benzimidazole syntheses by reducing side products .
- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and decomposition .
- Workup protocols : Column chromatography (silica/alumina) or recrystallization ensures high purity (>90%) .
How do structural modifications (e.g., substituent position, linker length) impact biological activity?
- Substituent position : Chlorine at the 3-position on the phenyl ring (e.g., 3-chloro-2-methylphenyl) enhances antimicrobial potency by increasing lipophilicity and membrane penetration .
- Linker flexibility : Shorter alkyl chains between benzimidazole and piperazine improve binding to rigid enzyme active sites (e.g., EGFR) .
- Sulfonyl groups : Electron-withdrawing groups (e.g., -SO₂-) stabilize π-π stacking interactions in enzyme pockets .
What contradictions exist in reported SAR (Structure-Activity Relationship) data, and how can they be resolved?
Discrepancies arise in antimicrobial vs. anticancer activity trends :
- Some studies report chloro-substituted derivatives as potent antibacterials , while others highlight fluorophenyl variants for kinase inhibition .
- Resolution strategies :
- Use standardized assay protocols (e.g., CLSI guidelines for MIC testing).
- Perform comparative molecular field analysis (CoMFA) to quantify substituent effects .
What advanced computational methods are used to predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess solubility, CYP450 metabolism, and blood-brain barrier penetration. For example, the compound’s logP (~3.5) suggests moderate bioavailability but potential CYP3A4-mediated metabolism .
- Molecular dynamics simulations : Evaluate binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) to targets like BCL-XL or EGFR .
How are metabolic pathways and stability studied for this compound?
- In vitro microsomal assays : Human liver microsomes (HLM) with NADPH cofactor identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .
- HPLC-MS/MS : Quantifies parent compound degradation under physiological pH (e.g., t₁/₂ in PBS at 37°C) .
What strategies mitigate synthetic challenges like low yields in piperazine coupling steps?
- Activation reagents : HATU or EDC/HOBt improve coupling efficiency in amide/urea formations .
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) .
- Protecting groups : Boc-protected piperazine intermediates prevent undesired side reactions .
How is the compound’s selectivity for target proteins validated experimentally?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
